molecular formula C9H6ClFN2O3S B2881491 3-chloro-4-fluoro-N-(isoxazol-4-yl)benzenesulfonamide CAS No. 1421583-87-0

3-chloro-4-fluoro-N-(isoxazol-4-yl)benzenesulfonamide

Cat. No.: B2881491
CAS No.: 1421583-87-0
M. Wt: 276.67
InChI Key: SRSFDOWRYVRIGZ-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(isoxazol-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(isoxazol-4-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Another approach includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(isoxazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include gold catalysts, hydroximinoyl chlorides, and iodinated terminal alkynes. Reaction conditions often involve mild temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization-fluorination reaction produces fluoroisoxazoles, while substitution reactions yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(isoxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various biological receptors, influencing their activity. For instance, it can interact with GABA and glutamate receptors, affecting neurotransmission and exhibiting potential therapeutic effects .

Properties

IUPAC Name

3-chloro-4-fluoro-N-(1,2-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O3S/c10-8-3-7(1-2-9(8)11)17(14,15)13-6-4-12-16-5-6/h1-5,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSFDOWRYVRIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=CON=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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